1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide can follow a multi-step process. Starting with the construction of the pyrazole ring via cyclization, subsequent steps involve functional group modifications. Key intermediates are prepared using selective methylation and coupling reactions under anhydrous conditions. Temperature control and inert atmosphere are crucial to maintain stability during reactions.
Industrial Production Methods: Large-scale production can be achieved via batch or continuous flow methods. Optimization focuses on minimizing steps, enhancing yield, and ensuring purity through effective purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound is prone to undergo various reactions, including:
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Common in electrophilic aromatic substitution or nucleophilic substitution under suitable conditions.
Common Reagents and Conditions:
For oxidation, acidic media or specific catalysts.
For reduction, anhydrous conditions to avoid side reactions.
For substitution, careful selection of nucleophiles or electrophiles, often under basic or acidic conditions.
Major Products: The resulting products vary, including altered pyrazole or pyrrolo[2,3-c]pyridin derivatives with modified functional groups.
Scientific Research Applications
Chemistry: A model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Evaluated for potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Applied in the synthesis of more complex pharmaceuticals, agrochemicals, and as a reference in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, like enzymes or receptors.
Molecular Targets and Pathways: Inhibitory action on key enzymes or pathways involved in disease states; binding studies suggest affinity towards particular proteins or nucleic acids, disrupting normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide stands out due to its unique structural attributes and functional group orientation.
Similar Compounds:
Pyrazole-4-carboxamides with different substitution patterns.
Pyrrolo[2,3-c]pyridins lacking the methyl modifications.
Other heterocyclic compounds featuring similar functional groups but varying in core structure.
Exploring these aspects showcases the diverse utility and significant potential of this compound in scientific research and industry.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-14(12(2)21(4)19-11)16(23)18-7-10-22-9-6-13-5-8-20(3)15(13)17(22)24/h5-6,8-9H,7,10H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFQCKRZQZYJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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